For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Hydroxy-5-methylacetophenone
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-5-methylacetophenone, a versatile aromatic ketone. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.
Chemical Identity and Structure
2-Hydroxy-5-methylacetophenone, also known as 2-acetyl-4-methylphenol, is an organic compound belonging to the class of alkyl-phenylketones.[1] Its chemical structure consists of an acetophenone (B1666503) core substituted with a hydroxyl group at position 2 and a methyl group at position 5.
-
IUPAC Name : 1-(2-hydroxy-5-methylphenyl)ethanone[2]
-
Synonyms : 2'-Hydroxy-5'-methylacetophenone, 2-Acetyl-4-methylphenol, 2-Acetyl-p-cresol[1]
-
CAS Number : 1450-72-2[2]
-
Molecular Formula : C₉H₁₀O₂[2]
-
Canonical SMILES : CC1=CC(=C(C=C1)O)C(=O)C[2]
-
InChI : InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3[2]
-
InChIKey : YNPDFBFVMJNGKZ-UHFFFAOYSA-N[2]
Physical Properties
The physical characteristics of 2-Hydroxy-5-methylacetophenone are summarized in the table below, providing a clear reference for experimental design and handling.
| Property | Value | Source(s) |
| Molecular Weight | 150.17 g/mol | [2][3] |
| Appearance | Colourless to pale yellow crystalline powder | [4] |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 112-114 °C at 12 mmHg | [5] |
| Flash Point | > 110 °C (> 230 °F) | [6] |
| Density | 1.079 g/cm³ | [5] |
| Solubility | Practically insoluble or insoluble in water. Soluble in ethanol (B145695) and chloroform. | [2][4][7] |
| Odor | Sweet, heavy-floral, somewhat herbaceous aroma | [1][2] |
Chemical and Spectroscopic Properties
This section details the chemical reactivity and spectroscopic data for 2-Hydroxy-5-methylacetophenone.
Chemical Stability and Reactivity:
-
The compound is stable under recommended storage conditions.[3]
-
It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[3][7]
-
Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.
Spectroscopic Data:
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Spectra available, providing information on proton environments. | [2] |
| ¹³C NMR | Chemical shifts have been reported in Chloroform-d. | [8] |
| Infrared (IR) | FTIR spectra (KBr-Pellet and ATR-Neat) are available. | [2] |
| Mass Spectrometry (MS) | GC-MS data shows major peaks at m/z 135 and 150. | [2][9] |
| Raman Spectra | FT-Raman spectra have been recorded. | [2] |
Synthesis and Reactions
2-Hydroxy-5-methylacetophenone is a valuable intermediate in organic synthesis.[7] A common method for its preparation is the Fries rearrangement of p-cresyl acetate (B1210297).
Experimental Protocol: Fries Rearrangement for the Synthesis of 2-Hydroxy-5-methylacetophenone
This protocol describes the synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate using anhydrous aluminum chloride as a catalyst. The Fries rearrangement is a standard method for converting phenolic esters to hydroxyaryl ketones.[10]
-
Reaction Setup : Mix p-cresyl acetate (50 ml) with anhydrous AlCl₃ (120 g) in a suitable reaction vessel.
-
Heating : Heat the reaction mixture at 120°C for 45 minutes using an oil bath.
-
Decomposition : After heating, decompose the reaction mixture with ice-cold water containing a small amount of HCl. This will yield the crude ketone.
-
Purification : Purify the crude product by dissolving it in acetic acid and then allowing the solution to precipitate by adding it dropwise with constant stirring.
-
Isolation : A greenish-white solid product is obtained.
-
Characterization : The final product has a reported melting point of 50°C and a yield of 38 g.
Caption: Workflow for the synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis [11]
This protocol outlines the synthesis of chalcone derivatives from 2-hydroxy-5-methylacetophenone and an aromatic aldehyde.
-
Reaction Mixture : Prepare a mixture of 2-hydroxy-5-methylacetophenone (0.2 mmol), an aromatic aldehyde (e.g., benzaldehyde, 0.2 mmol), and a catalytic amount of piperidine (B6355638) in 15 ml of 96% ethanol.
-
Stirring : Stir the reaction mixture at 25°C for 3 hours.
-
Isolation : A solid will form in the reaction mixture. Filter the solid to obtain the crude product.
-
Purification : Recrystallize the solid from ethanol to obtain the pure chromenone product. After evaporation of the solvent from the filtrate, the resulting solid (chalcones) can be recrystallized from methanol.
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt Condensation.
Applications and Biological Relevance
2-Hydroxy-5-methylacetophenone has several applications in both industrial and research settings.
-
Flavoring Agent : It is used as a flavoring agent in food.[2]
-
Synthetic Intermediate : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[7][10] For example, it is used to produce 2-ethyl-4-methyl-phenol.[7]
-
Biological Activity : While extensive research on its biological pathways is limited, some studies have reported acaricidal properties for related compounds like 2'-Hydroxy-4'-methylacetophenone.[12] Additionally, derivatives of 2,4-dihydroxy-5-methylacetophenone have shown antibacterial effects, suggesting potential applications in agricultural preparations.[13] The compound itself has been identified in natural products such as coffee.[1]
No specific signaling pathways involving 2-Hydroxy-5-methylacetophenone have been detailed in the reviewed literature. Further research is required to elucidate its mechanisms of action and potential roles in biological systems.
Safety and Handling
GHS Hazard Classification:
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash skin thoroughly after handling.[3]
-
Store in a well-ventilated place and keep the container tightly closed.[3]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][14]
References
- 1. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]
- 2. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. 2'-HYDROXY-5'-METHYLACETOPHENONE | 1450-72-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. chembk.com [chembk.com]
- 6. 2′-羟基-5′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
